4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Overview
Description
4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide, also known as BHCMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide may act as an inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide may also act on other ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for research on 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective treatments for neurological and inflammatory disorders. Another direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Additionally, further studies are needed to evaluate the safety and toxicity of 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide in humans.
Scientific Research Applications
4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZYLXLSFUYSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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